molecular formula C6H3F4NO3S B123187 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate CAS No. 147541-08-0

1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate

Cat. No. B123187
M. Wt: 245.15 g/mol
InChI Key: MEYCMYZKEHOPIF-UHFFFAOYSA-N
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Patent
US05374732

Procedure details

To a mixture of 5-(trifluoromethyl)pyridine-2-sulfonic acid (227 mg, 1 mmol) and acetonitrile (60 ml) in a flask on a cooling bath kept at -10° C., a mixed gas of 10% fluorine/90% nitrogen was introduced at a flow rate of 15 ml/min. The total amount of the fluorine gas was 3.1 mmol. Thereafter, the nitrogen gas alone was introduced for 30 minutes. After the reaction mixture was concentrated, ethyl acetate was added to the residue. The precipitated crystal was recovered by filtration to obtain N-fluoro-5-(trifluoromethyl)pyridinium-2-sulfonate (212 mg, 0.86 mmol). Yield, 86%. Melting point, 190°-220° C. (with decomposition).
Quantity
227 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[CH:5][C:6]([S:9]([OH:12])(=[O:11])=[O:10])=[N:7][CH:8]=1.[F:15]F>C(#N)C>[F:15][N+:7]1[CH:8]=[C:3]([C:2]([F:1])([F:13])[F:14])[CH:4]=[CH:5][C:6]=1[S:9]([O-:12])(=[O:11])=[O:10]

Inputs

Step One
Name
Quantity
227 mg
Type
reactant
Smiles
FC(C=1C=CC(=NC1)S(=O)(=O)O)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at -10° C.
ADDITION
Type
ADDITION
Details
Thereafter, the nitrogen gas alone was introduced for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
ethyl acetate was added to the residue
FILTRATION
Type
FILTRATION
Details
The precipitated crystal was recovered by filtration

Outcomes

Product
Name
Type
product
Smiles
F[N+]1=C(C=CC(=C1)C(F)(F)F)S(=O)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.86 mmol
AMOUNT: MASS 212 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.